1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine
Description
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-bromo-2-fluorophenyl substituent at the 2-position of the pyrrolidine ring. The Boc group enhances stability during synthetic processes, while the halogenated aryl moiety introduces steric and electronic effects critical for pharmacological or material applications .
Molecular Formula: C15H18BrFNO2 (inferred from analogous structures in ). Molecular Weight: ~357.26 g/mol (based on structurally similar Boc-protected pyrrolidines) . Key Features:
Properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHKVXCTSVSLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The 4-bromo-2-fluorobenzylamine is a key intermediate and can be synthesized via nitration, bromination, and fluorination of appropriate benzene derivatives or obtained commercially.
- According to patent literature, the preparation of related arylpyrrolidines involves the use of 4-bromo-2-fluorobenzylamine, which can be synthesized by nitration of 4-bromo-2-fluorobenzene derivatives followed by reduction.
Pyrrolidine Ring Formation and Functionalization
- Pyrrolidine ring introduction is typically achieved via cyclization reactions or by using pyrrolidine derivatives as starting materials.
- The aryl group is attached to the pyrrolidine nitrogen or carbon through nucleophilic substitution or reductive amination.
- For example, amines such as ammonia or bicyclic amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) serve as bases to facilitate substitution reactions.
Boc Protection
- The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) or related reagents under basic conditions.
- Common bases used include potassium hydroxide or organic bases such as triethylamine to scavenge the acid generated during Boc protection.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitration & Bromination | 4-bromo-2-fluorobenzene, nitrating agents, bromine | Controlled temperature to avoid overreaction |
| Reduction of Nitro Group | Iron powder, NH4Cl, aqueous conditions | Reduction to amine |
| Pyrrolidine Ring Formation | Cyclization agents or direct substitution with pyrrolidine | Use of bases such as KOH or DBU |
| Boc Protection | Boc2O, base (e.g., KOH, triethylamine), solvent (e.g., DCM) | Room temperature to mild heating |
Research Findings and Optimization
- The choice of base is critical for efficient Boc protection and to minimize side reactions; potassium hydroxide and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene have been found particularly effective.
- Reaction solvents such as methylene chloride are preferred for N-acylation steps to ensure good solubility and reaction rates.
- The starting materials such as 4-bromo-2-fluorobenzylamine are commercially available, which simplifies the synthetic route.
- Multistage synthesis starting from racemic pyrrolidine derivatives has been reported, allowing for enantiomeric enrichment if needed.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-bromo-2-fluorobenzylamine (commercially available) |
| Base for Boc Protection | Potassium hydroxide, DBU, triethylamine |
| Solvent | Methylene chloride (DCM), aqueous or nonaqueous bases |
| Temperature Range | Room temperature to mild heating (25-50 °C) |
| Reaction Time | Several hours depending on step |
| Yield | Typically high (>80%) for Boc protection and amine formation |
| Purification | Standard extraction and chromatography |
Additional Notes
- The compound 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine has a molecular weight of 257.10 and exhibits moderate solubility in organic solvents, which is relevant for purification and formulation.
- The synthetic accessibility score is moderate (2.63), indicating a feasible laboratory synthesis route.
This detailed overview synthesizes authoritative patent literature and chemical supplier data to provide a comprehensive understanding of the preparation methods for 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine. The key to successful synthesis lies in the careful selection of starting materials, bases, and reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Drug Discovery
The compound has been utilized as a precursor in the synthesis of various pharmacologically active compounds. For instance, its derivatives have been explored for their activity as selective serotonin receptor agonists, which are crucial in treating psychiatric disorders. The presence of the bromo and fluoro substituents enhances biological activity by influencing receptor binding affinities and selectivity profiles .
Receptor Interaction Studies
Research has demonstrated that modifications to the pyrrolidine core can significantly affect agonist activity at serotonin receptors (5-HT2AR and 5-HT2CR). Compounds derived from 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine have shown varying potencies, indicating the importance of substituent positioning on pharmacological activity .
Case Study: Structure-Activity Relationship (SAR) Analysis
A study investigating the SAR of phenylpiperidine derivatives revealed that the introduction of different halogen substituents, including bromine and fluorine, resulted in notable changes in agonist potency at the targeted receptors. The findings suggested that specific substitutions could enhance selectivity towards 5-HT2AR over 5-HT2CR, which is critical for developing drugs with fewer side effects .
Therapeutic Potential
The compound's derivatives have been investigated for their potential therapeutic uses, particularly in treating conditions like narcolepsy through orexin receptor modulation. Research indicates that compounds with a pyrrolidine framework can act as dual orexin receptor agonists, which may provide new avenues for treating sleep disorders .
Mechanism of Action
The mechanism by which 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would depend on the biological context and the specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine Derivatives
Structural and Functional Comparisons
Compound 1 : 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine
- Structure : Aryl carbonyl group at the 1-position instead of Boc.
- Molecular Weight : 272.11 g/mol .
- Key Differences :
- Higher electrophilicity due to the ketone group, enabling nucleophilic additions.
- Lower steric hindrance compared to Boc-protected analogs.
- Applications : Intermediate in Suzuki couplings due to bromo-fluoro substitution .
Compound 2 : 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine
- Structure : Pyridinyloxy-methyl substituent at the 2-position.
- Molecular Weight : 357.26 g/mol .
- Key Differences :
Compound 3 : 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide
Physicochemical Properties
Biological Activity
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group and a 4-bromo-2-fluorophenyl substituent. This structural configuration is essential for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological pathways. The presence of the pyrrolidine ring allows for versatile interactions, enhancing its potential as a therapeutic agent.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine, including 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine, exhibit promising anticancer properties. A study highlighted that related compounds showed selectivity for NMDA receptors, which are implicated in cancer cell proliferation. For instance, a similar compound displayed binding affinities with K_i values around 0.62 μM for NMDA receptors, suggesting potential applications in targeting tumor growth pathways .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro experiments demonstrated that it could significantly reduce the production of pro-inflammatory mediators such as PGE2 in murine hepatocellular carcinoma (HCC) cells, indicating its potential role in managing inflammation associated with cancer .
Antimicrobial Activity
Pyrrolidine derivatives have also been tested for their antimicrobial properties. Compounds similar to 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine exhibited antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine and fluorine, was found to enhance antimicrobial efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives:
- Anticancer Efficacy : A derivative was shown to inhibit tumor growth in vivo by selectively targeting NMDA receptors without affecting central nervous system functions, making it suitable for peripheral cancer treatment .
- Inflammation Modulation : In a controlled study, the compound reduced PGE2 levels in HCC cells by interfering with inflammatory signaling pathways, showcasing its potential as an anti-inflammatory agent .
- Antimicrobial Testing : In vitro assays demonstrated that pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Data Tables
| Activity | MIC (mg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus |
| Antibacterial | <0.125 | Escherichia coli |
| Anti-inflammatory | N/A | Murine HCC cells |
Q & A
Q. What are the recommended methods for synthesizing 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine in academic research?
A validated approach involves multi-step synthesis starting with functionalization of the pyrrolidine core. Key steps include:
- Cycloalkylation under phase-transfer catalysis to introduce the aryl moiety (e.g., using conditions similar to 1-(4-bromobenzoyl)-2-phenyl-pyrrolidine synthesis ).
- Boc protection of the pyrrolidine nitrogen to prevent unwanted side reactions during subsequent halogenation or coupling steps .
- Halogenation via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling to install bromo/fluoro substituents (analogous to methods for 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives ). Purity is typically confirmed via HPLC (≥97% as per safety standards ).
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine?
- NMR Spectroscopy : and NMR resolve stereochemistry and substituent positions, with NMR critical for verifying fluorine incorporation .
- X-ray Crystallography : Used to confirm absolute configuration and spatial arrangement of substituents, as demonstrated in racemic pyrrolidine derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns .
Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound during synthetic processes?
The Boc group:
- Protects the pyrrolidine nitrogen from undesired nucleophilic/acidic reactions during halogenation or cross-coupling steps.
- Enhances solubility in organic solvents, facilitating purification.
- Can be selectively removed under mild acidic conditions (e.g., TFA) for downstream functionalization .
Q. What safety precautions are necessary when handling bromo- and fluoro-substituted pyrrolidine derivatives in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact, as recommended for structurally similar compounds .
- Avoid exposure to moisture or strong bases, which may generate toxic byproducts (e.g., hydrogen halides) .
- Store under inert atmosphere to prevent decomposition of halogenated aromatic systems .
Advanced Research Questions
Q. How do stereochemical variations at the pyrrolidine ring influence the biological or catalytic activity of 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine?
- Stereogenic centers (e.g., 2S,4R configurations) can alter binding affinity to biological targets, as seen in pyrrolidine-based enzyme inhibitors .
- Methodological Insight : Compare enantiomers via chiral HPLC separation and assess activity in enzyme inhibition assays (e.g., using fluorogenic substrates) .
Q. What strategies can resolve contradictions in reported biological activity data for halogenated pyrrolidine derivatives?
- Purity Verification : Ensure ≥97% purity via HPLC to exclude confounding effects from synthetic byproducts .
- Structural Reanalysis : Use X-ray crystallography to confirm if disparate activity stems from uncharacterized stereoisomers or polymorphs .
- Comparative Assays : Test compounds under standardized conditions (e.g., fixed pH, temperature) to isolate substituent-specific effects .
Q. How can researchers optimize reaction yields for introducing the 4-bromo-2-fluorophenyl moiety onto the pyrrolidine scaffold?
- Catalyst Screening : Evaluate Pd/Cu-mediated cross-coupling vs. Ullmann-type reactions for aryl halide incorporation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) often improve halogenation efficiency .
- Temperature Control : Lower temperatures (−78°C to 0°C) minimize side reactions in electrophilic substitution .
Q. What computational approaches are validated for predicting the reactivity of the bromo-fluoro aromatic system in this compound?
- DFT Calculations : Model electronic effects of bromine (σ-withdrawing) and fluorine (π-donating) on aromatic ring reactivity .
- Docking Simulations : Predict binding modes to biological targets (e.g., kinases) by comparing halogenated vs. non-halogenated analogs .
Q. How does the electronic interplay between bromine and fluorine substituents affect the compound's physicochemical properties?
- Electron-Withdrawing Effects : Bromine decreases electron density at the para position, while fluorine ortho-directs electrophilic attacks, as shown in related arylpyrrolidines .
- Spectroscopic Signatures : NMR chemical shifts reflect electronic perturbations from bromine .
Q. What methodologies enable precise control over regioselectivity when modifying the pyrrolidine core with multiple halogen substituents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
